Fmoc-L-Glu-pNA
Overview
Description
Fmoc-L-Glu-pNA is a nonessential amino acid that plays a significant role in the mammalian central nervous system . It is also a neurotransmitter for cone photoreceptors in the human brain and is used as a treatment for patients who have liver disease accompanied by encephalopathy . It has a molecular weight of 489.48 .
Synthesis Analysis
Fmoc-L-Glu-pNA can be synthesized using a manual method at room temperature or automated microwave-assisted coupling of monomers on a peptide synthesizer . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The IUPAC name for Fmoc-L-Glu-pNA is (4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(4-nitroanilino)-5-oxopentanoic acid . The molecule contains a total of 62 bonds, including 39 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-Glu-pNA is a white to off-white powder with a melting point of 219-225°C . It should be stored at 0-8°C .Scientific Research Applications
Fluorescence Derivatization for Analyzing Peptides : Fmoc derivatives, including Fmoc-L-Glu-pNA, are used for fluorescence derivatization in high-performance liquid chromatography (HPLC) to analyze peptides. This method is particularly useful for quantifying peptides in complex biological samples, such as cerebrospinal fluid and tissue extracts, with sensitivity comparable to radioimmunoassay (Lewis, Morley, & Venn, 1993).
Synthesis of Peptide Nucleic Acids (PNAs) : Fmoc chemistry, which includes Fmoc-L-Glu-pNA, plays a crucial role in the synthesis of peptide nucleic acids. PNAs are analogs of DNA with a peptide backbone and are used in molecular biology and medical research for gene targeting and diagnostic purposes (Thomson et al., 1995).
Drug Delivery Systems : Fmoc-modified peptides, including those derived from Fmoc-L-Glu-pNA, are investigated for their potential in drug delivery systems. These peptides have shown promise in targeting specific sites in the body, such as bones, making them useful for delivering therapeutic agents (Sekido et al., 2001).
Environmental Monitoring : Fmoc derivatives are used for the rapid determination of certain compounds, like pesticides, in environmental water samples. This application is crucial for monitoring environmental pollution and ensuring water safety (Sancho et al., 1994).
Fabrication of Functional Materials : Fmoc-modified amino acids, including Fmoc-L-Glu-pNA, are used in the fabrication of functional materials. Their self-assembly properties are harnessed for applications in cell cultivation, drug delivery, and catalytic processes (Tao et al., 2016).
Study of Enzyme Substrate Recognition : Fmoc-modified peptides are used to study the substrate recognition mechanisms of enzymes like carboxypeptidase Y. This research is fundamental for understanding enzymatic processes at the molecular level (Nakase et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373218 | |
Record name | Fmoc-L-Glu-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Glu-pNA | |
CAS RN |
185547-51-7 | |
Record name | Fmoc-L-Glu-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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